molecular formula C9H11N5O2 B11715846 [3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]acetic acid

[3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]acetic acid

Cat. No.: B11715846
M. Wt: 221.22 g/mol
InChI Key: WBXRTVQLXAEJOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]acetic acid is a complex organic compound that features both triazole and pyrazole rings. These heterocyclic structures are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]acetic acid typically involves multi-step reactions starting from readily available precursors. The final step often involves the acylation of the pyrazole-triazole intermediate to introduce the acetic acid moiety .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

[3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, [3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole and pyrazole rings can interact with active sites of enzymes, making it a candidate for developing new pharmaceuticals .

Medicine

In medicine, derivatives of this compound are explored for their antimicrobial, antifungal, and anticancer properties. The ability to modify its structure allows for the optimization of its biological activity .

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]acetic acid lies in its combined triazole and pyrazole rings, which provide a versatile platform for chemical modifications. This dual-ring structure enhances its reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C9H11N5O2

Molecular Weight

221.22 g/mol

IUPAC Name

2-[3,5-dimethyl-1-(1H-1,2,4-triazol-5-yl)pyrazol-4-yl]acetic acid

InChI

InChI=1S/C9H11N5O2/c1-5-7(3-8(15)16)6(2)14(13-5)9-10-4-11-12-9/h4H,3H2,1-2H3,(H,15,16)(H,10,11,12)

InChI Key

WBXRTVQLXAEJOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=NC=NN2)C)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.